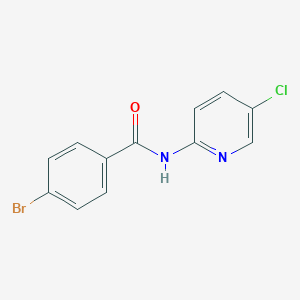

4-Bromo-N-(5-chloro-2-pyridyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-N-(5-chloropyridin-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrClN2O/c13-9-3-1-8(2-4-9)12(17)16-11-6-5-10(14)7-15-11/h1-7H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGMQDMQXJTEGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC=C(C=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Structure Elucidation of 4-Bromo-N-(5-chloro-2-pyridyl)benzamide

Abstract

The definitive structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. Ambiguity in molecular structure can lead to erroneous interpretations of biological activity, flawed structure-activity relationships (SAR), and significant delays in regulatory processes. This in-depth technical guide provides a comprehensive, field-proven framework for the unambiguous structure elucidation of 4-Bromo-N-(5-chloro-2-pyridyl)benzamide, a compound representative of halogenated amide scaffolds prevalent in medicinal chemistry. We detail an orthogonal, multi-technique approach, integrating High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, advanced Nuclear Magnetic Resonance (NMR) spectroscopy, and Single-Crystal X-ray Diffraction. This guide is intended for researchers, analytical scientists, and drug development professionals, offering not only step-by-step protocols but also the expert rationale behind the selection and sequencing of these analytical techniques to build a self-validating and irreproachable structural dossier.

Introduction: The Imperative for Unambiguous Characterization

This compound (C₁₂H₈BrClN₂O) is a small molecule featuring two distinct halogenated aromatic rings linked by a secondary amide backbone. Such motifs are of significant interest in pharmaceutical research, often serving as core fragments in the design of kinase inhibitors, ion channel modulators, and other targeted therapeutics. The precise arrangement of its constituent atoms—including the connectivity of the amide bond and the regiochemistry of the halogen substituents—is critical to its physicochemical properties and its interaction with biological targets.

The objective of this guide is to present a logical and robust workflow that moves from foundational molecular formula determination to the ultimate confirmation of three-dimensional structure. This multi-technique strategy ensures that the evidence for the proposed structure is overwhelming and that alternative isomers are definitively ruled out.

The Orthogonal Analytical Workflow

Caption: Orthogonal workflow for structure elucidation.

Foundational Analysis: Molecular Formula and Functional Groups

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: The first and most critical step is to determine the elemental composition. Low-resolution mass spectrometry can be misleading, but HRMS provides mass accuracy to within a few parts per million (ppm), severely constraining the number of possible molecular formulas. For a molecule containing both bromine and chlorine, the isotopic pattern is highly characteristic and serves as a crucial validation point.[1][2][3] Bromine exists as two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine has isotopes ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[4][5][6] This results in a distinctive M, M+2, and M+4 isotopic cluster that can be computationally predicted and matched.

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to a final concentration of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Acquisition Parameters:

-

Ionization Mode: Positive ESI

-

Mass Range: m/z 100-500

-

Capillary Voltage: 3500 V

-

Source Temperature: 120 °C

-

Data Acquisition: Centroid mode, with an internal calibrant (e.g., reserpine) for real-time mass correction.

-

-

Data Analysis:

-

Identify the protonated molecular ion cluster [M+H]⁺.

-

Calculate the elemental composition for the monoisotopic peak (containing ⁷⁹Br and ³⁵Cl) using the instrument's software, with a mass accuracy tolerance of < 5 ppm.

-

Compare the observed isotopic distribution with the theoretical pattern for the proposed formula C₁₂H₈BrClN₂O.

-

Expected Results: The calculated monoisotopic mass for [C₁₂H₉BrClN₂O]⁺ is 326.9614 Da. The HRMS experiment should yield a measured mass within 5 ppm of this value. The isotopic pattern will be the definitive fingerprint, confirming the presence of one bromine and one chlorine atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify key functional groups. For this compound, the most informative signals will be from the secondary amide linkage.[7] Specifically, the N-H stretch and the C=O (Amide I) stretch are strong and characteristic.[8][9] The presence of these bands provides direct evidence for the amide group, corroborating the molecular formula derived from HRMS.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (~1-2 mg) of the solid powder directly onto the ATR crystal.

-

Instrumentation: A standard benchtop FTIR spectrometer equipped with a diamond ATR accessory.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 32 scans co-added.

-

A background spectrum of the clean, empty ATR crystal is collected prior to sample analysis.

-

-

Data Analysis: Identify and annotate characteristic absorption bands.

Expected Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Sharp | N-H Stretch (Secondary Amide) |

| ~3080 | Weak | Aromatic C-H Stretch |

| ~1670 | Strong, Sharp | C=O Stretch (Amide I Band)[8] |

| ~1530 | Strong | N-H Bend / C-N Stretch (Amide II Band)[8] |

| ~1600, ~1475 | Medium-Weak | Aromatic C=C Ring Stretching |

| ~840 | Strong | para-disubstituted Benzene C-H Bend |

Connectivity Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the detailed covalent framework of a small molecule in solution.[10] A suite of 1D and 2D experiments is required to assign every proton and carbon and to piece the molecular fragments together.[11]

Experimental Protocol: General NMR

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it prevents the exchange of the amide N-H proton, allowing it to be observed.

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or greater) equipped with a cryoprobe for enhanced sensitivity.

-

Experiments: Acquire ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra using standard instrument parameters.

¹H and ¹³C NMR: The Building Blocks

Expertise & Causality: The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their coupling patterns (J-coupling), which indicates spatial proximity to other protons (typically through 2-3 bonds). The ¹³C NMR spectrum shows the number of unique carbon atoms. Together, these 1D spectra provide the fundamental pieces of the puzzle. The 4-bromobenzoyl moiety is expected to show a characteristic AA'BB' system (two doublets), while the 5-chloro-2-pyridyl ring will display an AMX system (a doublet, a doublet of doublets, and a doublet).

Expected ¹H NMR Data (500 MHz, DMSO-d₆):

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | J (Hz) | Assignment |

| H-11 | 10.85 | s | 1H | - | NH |

| H-6' | 8.45 | d | 1H | 2.5 | Pyridyl CH |

| H-4' | 8.15 | dd | 1H | 8.8, 2.5 | Pyridyl CH |

| H-3' | 8.10 | d | 1H | 8.8 | Pyridyl CH |

| H-2, H-6 | 7.95 | d | 2H | 8.5 | Bromobenzoyl CH |

| H-3, H-5 | 7.75 | d | 2H | 8.5 | Bromobenzoyl CH |

2D NMR: Assembling the Structure

Expertise & Causality: While 1D NMR provides the parts list, 2D NMR shows how they are connected.

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling. It will confirm the connectivity within the two separate aromatic rings (e.g., H-3' is coupled to H-4').

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹J_CH). This allows for the unambiguous assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting molecular fragments.[12][13] It shows correlations between protons and carbons that are 2-3 bonds away (²J_CH, ³J_CH). The most crucial correlation will be from the amide proton (H-11) to the carbonyl carbon (C-7) and the pyridyl carbon (C-2'), definitively establishing the amide linkage between the two rings.[14][15]

Caption: Key HMBC correlations confirming the amide linkage.

By systematically analyzing these 2D NMR correlations, the entire covalent structure of this compound can be confidently assembled.

The Gold Standard: Single-Crystal X-ray Diffraction

Expertise & Causality: While the combination of MS and NMR provides incontrovertible evidence for the covalent structure, Single-Crystal X-ray Diffraction provides the ultimate, unambiguous proof.[16][17] It determines the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and intermolecular interactions.[18] This technique serves as the final, self-validating checkpoint in the elucidation process.[19]

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step. A common method is slow evaporation.

-

Dissolve the purified compound to near-saturation in a suitable solvent system (e.g., ethyl acetate/hexane or ethanol).

-

Loosely cover the vial and allow the solvent to evaporate over several days to weeks at room temperature.

-

-

Data Collection:

-

Select a suitable, defect-free crystal and mount it on a goniometer head.

-

Place the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion.

-

Use a modern X-ray diffractometer with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation source.

-

Collect a full sphere of diffraction data by rotating the crystal.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain reflection intensities.

-

Solve the structure using direct methods or Patterson methods to locate the heavy atoms (Br, Cl).

-

Refine the structural model against the experimental data using full-matrix least-squares methods. This process adjusts atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.

-

Expected Results: The X-ray structure will confirm the connectivity established by NMR. Furthermore, it will provide precise geometric data, such as the planarity of the amide group and the dihedral angle between the phenyl and pyridyl rings. This data is invaluable for computational modeling and understanding the molecule's preferred conformation.

Conclusion: A Triad of Corroborating Evidence

The structure elucidation of this compound is definitively achieved through a systematic and orthogonal analytical approach.

-

HRMS establishes the correct elemental composition, C₁₂H₈BrClN₂O, validated by a unique isotopic signature.

-

FTIR confirms the presence of the critical secondary amide functional group.

-

A comprehensive suite of 1D and 2D NMR experiments maps the complete covalent framework, connecting the 4-bromobenzoyl and 5-chloro-2-pyridyl fragments through the amide linkage.

-

Single-Crystal X-ray Diffraction provides the final, unambiguous confirmation of the atomic arrangement in three-dimensional space.

By adhering to this multi-technique, self-validating workflow, researchers and drug developers can ensure the highest level of confidence in their molecular structures, forming a solid and trustworthy foundation for all subsequent biological and medicinal chemistry investigations.

References

-

PubChem. 4-bromo-N-(5-chloro-2-hydroxyphenyl)benzamide. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. 6.7: Other Important Isotopes- Br and Cl. [Link]

-

Smith, B. C. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

-

Davis, A. M., et al. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery. [Link]

-

Kind, T., & Fiehn, O. Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews. [Link]

-

ResearchGate. The region from the conventional non-selective HMBC spectrum. [Link]

-

El-Sayed, N. N. E., et al. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Molecules. [Link]

-

Mizrahi, V., Koch, K. R., & Modro, T. A. N-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry. [Link]

-

Chemistry LibreTexts. 19: HMBC. [Link]

-

Fiehn Lab. Structure Elucidation of Small Molecules. UC Davis. [Link]

-

Yogananda, A. A., et al. Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. ResearchGate. [Link]

-

Chemistry Steps. Isotopes in Mass Spectrometry. [Link]

-

Khan, I., et al. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. [Link]

-

Wikipedia. X-ray crystallography. [Link]

-

The Organic Chemistry Tutor. HMBC spectrum | Heteronuclear Multiple Bond Correlation. YouTube. [Link]

-

Pittcon. The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. [Link]

-

ResearchGate. ¹H NMR spectrum (100 MHz, CDCl₃) of N-benzylbenzamide (7). [Link]

-

Clark, J. mass spectra - the M+2 peak. Chemguide. [Link]

-

Blanton, T., et al. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. [Link]

-

PubChem. 4-bromo-N-(5-chloro-2-methylphenyl)benzamide. National Center for Biotechnology Information. [Link]

-

Yang, Y., et al. Catalyst-Free and Room-Temperature Synthesis of Reprocessable Nonisocyanate Polythiourethane Foams via Self-Induced Exothermic Aminolysis. ACS Applied Materials & Interfaces. [Link]

-

Jamalifard, S., Mokhtari, J., & Mirjafary, Z. Supporting Information - One-pot Synthesis of Amides via Oxidative Amidation of Aldehydes and Amines. The Royal Society of Chemistry. [Link]

-

Liu, Y., et al. Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace. [Link]

-

The Organic Chemistry Tutor. Isotopic Abundance in Mass Spectrometry. YouTube. [Link]

-

ChemTube. How to interpret a Heteronuclear Multiple Bond Correlation (HMBC) NMR Spectrum. YouTube. [Link]

-

University of Calgary. Ch13 - Mass Spectroscopy. [Link]

-

Wang, R., et al. Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. Journal of Chromatography A. [Link]

-

Roberts, J. D., & Caserio, M. C. Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. [Link]

- Google Patents. One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane.

-

Zhang, Y., et al. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. [Link]

-

Chemistry LibreTexts. 10.7: Functional Groups and IR Tables. [Link]

-

Excillum. Small molecule crystallography. [Link]

-

Chen, Y., et al. Structure elucidation and NMR assignments for two amide alkaloids from a Mangrove endophytic Fungus (No. ZZF-22). Magnetic Resonance in Chemistry. [Link]

-

ResearchGate. FTIR spectra at the amide I band. [Link]

-

Panchal, B. Organic Chemistry Class 11 Notes. Scribd. [Link]

-

PubChem. 4-bromo-N-(5-chloro-2-methoxyphenyl)benzamide. National Center for Biotechnology Information. [Link]

Sources

- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pittcon.org [pittcon.org]

- 3. scispace.com [scispace.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 6. m.youtube.com [m.youtube.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 11. Structure elucidation and NMR assignments for two amide alkaloids from a Mangrove endophytic Fungus (No. ZZF-22) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 17. rigaku.com [rigaku.com]

- 18. excillum.com [excillum.com]

- 19. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4-Bromo-N-(5-chloro-2-pyridyl)benzamide

This guide provides a comprehensive technical overview for the synthesis of 4-Bromo-N-(5-chloro-2-pyridyl)benzamide, a compound of interest for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The benzamide moiety is a privileged structure known for its presence in a wide array of pharmacologically active compounds.[1] This document details the synthetic pathway, reaction mechanisms, experimental protocols, and characterization of the title compound, grounded in established chemical principles.

Introduction and Significance

Benzamide derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[2] The unique structural features of this compound, which combines a halogenated pyridine ring with a brominated benzoyl group, make it a valuable scaffold for the exploration of new therapeutic agents. Halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound a prime candidate for further investigation in drug discovery programs. For instance, related N-pyridylbenzamide structures have been investigated for their potential as Btk inhibitors for the treatment of inflammatory diseases and certain cancers.[3]

This guide will provide a detailed exposition of a reliable synthetic route to this compound, starting from commercially available precursors. The causality behind the choice of reagents and reaction conditions will be explained to provide a deeper understanding of the synthetic process.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of this compound can be approached through a straightforward retrosynthetic analysis, disconnecting the amide bond to reveal the two primary starting materials: 4-bromobenzoyl chloride and 2-amino-5-chloropyridine.

Caption: Synthesis of this compound.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 2-Amino-5-chloropyridine | 128.56 | 1.29 g | 10.0 |

| 4-Bromobenzoyl chloride | 219.45 | 2.30 g | 10.5 |

| Anhydrous Pyridine | 79.10 | 1.2 mL | 15.0 |

| Anhydrous Dichloromethane (DCM) | - | 50 mL | - |

| 1 M Hydrochloric Acid (HCl) | - | 20 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | 20 mL | - |

| Saturated Sodium Chloride (Brine) Solution | - | 20 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | q.s. | - |

| Ethanol (for recrystallization) | - | q.s. | - |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-amino-5-chloropyridine (1.29 g, 10.0 mmol) in anhydrous dichloromethane (30 mL).

-

Addition of Base: Cool the solution to 0 °C in an ice bath. To the stirred solution, add anhydrous pyridine (1.2 mL, 15.0 mmol) dropwise. Pyridine acts as a base to neutralize the HCl generated during the reaction.

-

Addition of Acyl Chloride: In a separate flask, dissolve 4-bromobenzoyl chloride (2.30 g, 10.5 mmol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the cooled amine solution over 15-20 minutes using an addition funnel. The formation of a precipitate may be observed.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL). The acid wash removes excess pyridine, while the bicarbonate wash removes any remaining acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield pure this compound as a solid.

Reaction Mechanism

The synthesis of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the 2-amino-5-chloropyridine acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-bromobenzoyl chloride. This is followed by the elimination of a chloride ion to form the stable amide product.

Caption: Simplified reaction mechanism for amide formation.

Physicochemical and Spectroscopic Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₂H₈BrClN₂O |

| Molecular Weight | 311.57 g/mol |

| Appearance | Expected to be a solid |

| Melting Point | To be determined experimentally |

| Solubility | Likely soluble in common organic solvents like DCM, chloroform, and DMSO |

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and benzene rings. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen and amide groups. The amide proton (N-H) will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the amide group (typically in the range of 160-170 ppm) and for the aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O stretching of the amide group (around 1650-1680 cm⁻¹) and a characteristic N-H stretching vibration (around 3200-3400 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio) will be a key diagnostic feature.

Applications in Drug Development

While specific biological activities of this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds with known therapeutic potential. The N-pyridylbenzamide scaffold is a key feature in a number of kinase inhibitors, including those targeting Bruton's Tyrosine Kinase (Btk), which is implicated in inflammatory diseases and B-cell malignancies. [3]Furthermore, benzamide derivatives are known to possess a wide range of pharmacological activities, including insecticidal and fungicidal properties, suggesting potential applications in agrochemical research. This compound serves as a valuable starting point for the synthesis of a library of analogs for screening against various biological targets.

Conclusion

This technical guide has outlined a robust and reliable synthetic route for the preparation of this compound. The methodology is based on well-established chemical principles and provides a clear, step-by-step protocol suitable for a laboratory setting. The detailed information on the synthesis of starting materials, reaction mechanism, and characterization techniques provides a comprehensive resource for researchers and scientists working in the field of organic and medicinal chemistry. The structural features of the title compound suggest its potential as a valuable building block for the discovery of new therapeutic agents.

References

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

4-BROMO-5-(2-CHLORO-BENZOYLAMINO)-1H-PYRAZOLE-3-CARBOXYLIC ACID (PHENYL)AMIDE DERIVATIVES AND RELATED COMPOUNDS AS BRADYKININ B1 RECEPTOR ANTAGONISTS FOR THE TREATMENT OF INFLAMMATORY DISEASES. (2009). European Publication Server. Retrieved January 27, 2026, from [Link]

-

Benzamide Preparation from Benzoic Acid. (2018). YouTube. Retrieved January 27, 2026, from [Link]

-

BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. (n.d.). CyberLeninka. Retrieved January 27, 2026, from [Link]

-

Synthesis and Biological Activities of Novel N-(2-(5-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-chloro-6-methylphenyl) Amides. (2020). ResearchGate. Retrieved January 27, 2026, from [Link]

- 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors. (n.d.). Google Patents.

-

Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. (n.d.). SciELO. Retrieved January 27, 2026, from [Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media. Retrieved January 27, 2026, from [Link]

-

Preparation of 4-bromobenzoyl chloride. (n.d.). PrepChem.com. Retrieved January 27, 2026, from [Link]

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (n.d.). Life Academy of Nanoscience & Nanotechnology. Retrieved January 27, 2026, from [Link]

-

1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

- A method for preparation of 2-amino-5-chloro-pyridine. (n.d.). Google Patents.

-

Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Accurate experimental characterization of the labile N–Cl bond in N-chloro-N′-(p-fluorophenyl)-benzamidine crystal at 17.5 K. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

U.S. Patent No. 8829195. (2021). Regulations.gov. Retrieved January 27, 2026, from [Link]

- A kind of synthetic method of brinzolamide key intermediate. (n.d.). Patsnap.

-

4-bromo-N-(5-methyl-2-pyridinyl)benzamide. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

-

2-Amino-5-chloropyridine. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

-

4-bromo-N-(5-nitropyridin-2-yl)benzamide. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

-

N-(4-Chlorophenyl)benzamide. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

N-(3-Chlorophenyl)benzamide. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

- Method for synthesizing 5-Bromo-2, 4-dichloropyridine. (n.d.). Google Patents.

-

4-bromo-N-(5-chloro-2-hydroxyphenyl)benzamide. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

-

4-bromo-N-(5-chloro-2-methylphenyl)benzamide. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

-

4-bromo-N-(5-chloro-2,4-dimethoxyphenyl)benzamide. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

-

4-bromo-N-(5-chloro-2-methoxyphenyl)benzamide. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

-

N-(4-Bromo-phenyl)-2-chloro-benzamide. (n.d.). NIST WebBook. Retrieved January 27, 2026, from [Link]

Sources

An In-Depth Technical Guide to 4-Bromo-N-(5-chloro-2-pyridyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 4-Bromo-N-(5-chloro-2-pyridyl)benzamide. This document is meticulously crafted to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound, from its fundamental chemical identity to its potential applications in the pharmaceutical landscape. The synthesis of novel chemical entities is the cornerstone of innovation in drug discovery. Understanding the intricate details of a molecule's synthesis, characterization, and biological context is paramount to unlocking its therapeutic potential. This guide is structured to provide not just a recitation of facts, but a cohesive narrative that explains the "why" behind the "how," fostering a deeper comprehension of the science. Every piece of information herein is grounded in verifiable scientific literature and established chemical principles, ensuring the trustworthiness and authority of this guide.

Chemical Identity and Nomenclature

The foundational step in understanding any chemical entity is to establish its precise identity. The compound in focus is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: 4-Bromo-N-(5-chloro-2-pyridinyl)benzamide

This name unequivocally describes the molecular structure: a benzamide core where the nitrogen atom is substituted with a 5-chloro-2-pyridinyl group, and a bromine atom is attached to the 4th position of the benzoyl ring.

Synonyms:

-

4-Bromo-N-(5-chloropyridin-2-yl)benzamide

-

Benzamide, 4-bromo-N-(5-chloro-2-pyridinyl)-

CAS Registry Number: 300670-29-5

This unique numerical identifier, assigned by the Chemical Abstracts Service (CAS), ensures unambiguous identification of this specific chemical substance in databases and literature.

Molecular and Physicochemical Properties

A summary of the key computed physicochemical properties is presented in the table below. These parameters are crucial for predicting the compound's behavior in various biological and chemical systems, including its absorption, distribution, metabolism, and excretion (ADME) properties.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈BrClN₂O | PubChem[1] |

| Molecular Weight | 311.56 g/mol | MySkinRecipes |

| XLogP3 | 3.7 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 41.6 Ų | PubChem |

Synthesis and Purification

The synthesis of this compound involves the formation of an amide bond between a carboxylic acid derivative and an amine. A logical and commonly employed synthetic strategy is the acylation of 2-amino-5-chloropyridine with 4-bromobenzoyl chloride. This approach is favored due to the commercial availability of the starting materials and the generally high yields of amide bond formation reactions.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol: A Self-Validating System

The following protocol is a generalized procedure based on established methods for N-aryl benzamide synthesis. The inclusion of in-process checks and purification validation steps ensures the integrity of the final product.

Materials:

-

4-Bromobenzoyl chloride

-

2-Amino-5-chloropyridine

-

Anhydrous Dichloromethane (DCM)

-

Pyridine (anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-chloropyridine (1.0 eq) in anhydrous DCM.

-

Base Addition: To the stirred solution, add anhydrous pyridine (1.2 eq) at room temperature. The pyridine acts as a base to neutralize the HCl byproduct of the acylation reaction, driving the equilibrium towards product formation.

-

Acyl Chloride Addition: Slowly add a solution of 4-bromobenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture dropwise over 15-20 minutes. The slow addition helps to control the exothermic nature of the reaction.

-

Reaction Monitoring (In-Process Control): Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

-

Work-up and Extraction:

-

Upon completion, quench the reaction by adding 1 M HCl to neutralize the excess pyridine.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acidic impurities) and brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification and Validation:

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate. The choice of eluent composition should be guided by the TLC analysis.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be employed for purification. The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods.

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzoyl and pyridinyl rings. The protons on the brominated benzene ring would appear as two doublets (an AA'BB' system). The protons on the chloropyridine ring would also exhibit characteristic splitting patterns. The amide proton (N-H) would likely appear as a broad singlet, and its chemical shift could be concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum would display signals for all twelve carbon atoms in the molecule. The carbonyl carbon of the amide group would resonate at a characteristic downfield shift (typically in the range of 160-170 ppm). The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the bromine and chlorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum would provide key information about the functional groups present. Characteristic absorption bands would include:

-

N-H stretch: A sharp peak around 3300 cm⁻¹ corresponding to the amide N-H bond.

-

C=O stretch: A strong absorption band in the region of 1650-1680 cm⁻¹ for the amide carbonyl group.

-

C-N stretch: An absorption band around 1200-1300 cm⁻¹.

-

Aromatic C-H and C=C stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

-

C-Br and C-Cl stretches: These would appear in the fingerprint region (below 1000 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 311.56 g/mol . Due to the presence of bromine and chlorine isotopes, the molecular ion peak would appear as a characteristic isotopic cluster. Fragmentation patterns could provide further structural information.

Potential Applications in Drug Discovery and Research

While specific biological activity data for this compound is not extensively documented, the benzamide scaffold is a well-established pharmacophore with a broad range of biological activities.[2] The presence of halogen substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its potency and metabolic stability.

Anticancer Research

Numerous benzamide derivatives have been investigated as potential anticancer agents.[3] For instance, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed as novel fibroblast growth factor receptor-1 (FGFR1) inhibitors for the treatment of non-small cell lung cancer. This suggests that this compound could be a valuable starting point for the design of novel kinase inhibitors or other anticancer agents.

Antimicrobial Research

The benzamide moiety is also present in various antimicrobial agents. The structural features of this compound, particularly the halogenated aromatic rings, could contribute to its potential as an antimicrobial compound.

Agrochemicals

The structural motifs present in this compound are also found in various agrochemicals. It is plausible that this molecule could serve as an intermediate or a lead compound in the development of new herbicides or pesticides.

Signaling Pathway Modulation

The potential biological activity of this compound would likely involve interaction with specific cellular signaling pathways. For example, if it acts as a kinase inhibitor, it could modulate pathways such as the MAPK or PI3K/Akt signaling pathways, which are often dysregulated in cancer. Further research is required to elucidate the specific mechanism of action and the signaling pathways affected by this compound.

Caption: Potential signaling pathway modulation by this compound.

Conclusion and Future Directions

This compound is a well-defined chemical entity with a clear synthetic route. While specific experimental data for this compound is limited in publicly accessible literature, its structural features and the known biological activities of related benzamide derivatives suggest its potential as a valuable molecule in drug discovery and agrochemical research.

Future research should focus on:

-

The synthesis and full spectroscopic characterization of this compound to provide a complete and verified dataset.

-

Screening for biological activity against a panel of cancer cell lines, microbial strains, and relevant enzymes to identify potential therapeutic applications.

-

Elucidation of its mechanism of action and the specific signaling pathways it modulates to understand its biological effects at a molecular level.

This technical guide provides a solid foundation for researchers to embark on further investigation of this promising compound. The principles and protocols outlined herein are designed to ensure scientific rigor and reproducibility, paving the way for new discoveries.

References

-

PubChem. 4-bromo-N-(5-chloro-2-hydroxyphenyl)benzamide. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. This compound. [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025-08-06). Research Square. [Link]

-

Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PubMed. [Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016-11-28). Walsh Medical Media. [Link]

-

PubChem. 4-bromo-N-(5-chloro-2-methylphenyl)benzamide. National Center for Biotechnology Information. [Link]

Sources

Unraveling the Genesis of a Promising Benzamide: A Technical Chronicle of 4-Bromo-N-(5-chloro-2-pyridyl)benzamide

For Immediate Release

[City, State] – January 27, 2026 – In the intricate tapestry of medicinal chemistry, the emergence of novel molecular entities often marks a pivotal moment in the quest for therapeutic advancements. This technical guide offers an in-depth exploration of the discovery and history of 4-Bromo-N-(5-chloro-2-pyridyl)benzamide, a compound of significant interest within the landscape of contemporary drug discovery. While a singular, seminal "discovery" paper for this specific molecule remains elusive in the public domain, its structural motifs and synthetic lineage place it within a well-established class of biologically active benzamides. This guide will illuminate the scientific rationale behind its conceptualization, detail its synthesis, and explore its potential therapeutic implications based on the broader understanding of related compounds.

Introduction: The Benzamide Scaffold in Drug Discovery

The benzamide functional group is a cornerstone in the design of pharmacologically active molecules. Its ability to participate in hydrogen bonding and engage in various non-covalent interactions has rendered it a privileged scaffold in the development of a wide array of therapeutic agents. From antipsychotics to antiemetics and beyond, the versatility of the benzamide core has been repeatedly demonstrated. The subject of this guide, this compound, represents a specific iteration of this scaffold, featuring a halogenated benzoyl moiety and a substituted pyridyl ring, both of which are common strategies to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

The Genesis of this compound: A Deductive History

While a precise timeline for the initial synthesis of this compound is not explicitly documented in readily available literature, its creation can be understood as a logical progression in the exploration of chemical space around the N-arylbenzamide core. The presence of a bromine atom on the benzoyl ring and a chlorine atom on the pyridyl moiety suggests a deliberate effort to explore the effects of halogenation on biological activity. Halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.

The synthesis of analogous compounds, such as 4-bromo-N-(5-chloro-2-hydroxyphenyl)benzamide (CAS 5477-63-4) and 4-bromo-N-(5-chloro-2-methylphenyl)benzamide (CAS 310873-31-5), is documented in chemical databases.[1][2] The existence of these closely related structures suggests that this compound was likely synthesized as part of a chemical library aimed at systematically probing structure-activity relationships (SAR) for a particular biological target.

Synthetic Rationale and Protocol

The synthesis of this compound is predicated on a fundamental and widely employed reaction in organic chemistry: the amidation of a carboxylic acid derivative with an amine. The logical and most common synthetic route involves the coupling of 4-bromobenzoyl chloride with 2-amino-5-chloropyridine.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals the key disconnection at the amide bond, leading back to the two primary starting materials.

Sources

physical and chemical properties of benzamide derivatives

An In-depth Technical Guide to the Physical and Chemical Properties of Benzamide Derivatives

Introduction: The Benzamide Core in Modern Science

The benzamide scaffold, a deceptively simple structure comprising a benzene ring attached to an amide functional group, represents one of the most versatile and significant building blocks in modern chemistry. Its unique combination of a rigid aromatic ring and a polar, hydrogen-bonding-capable amide group imparts a fascinating array of physical and chemical properties. These characteristics are not merely of academic interest; they are the very foundation upon which countless innovations in materials science, organic synthesis, and, most notably, pharmaceutical development are built.

Benzamide and its derivatives are integral components in a wide range of biologically active compounds, demonstrating antimicrobial, analgesic, anticancer, and antipsychotic activities.[1] Their ability to engage in specific hydrogen bonding and π-stacking interactions makes them privileged structures for designing molecules that can effectively bind to biological targets like enzymes and receptors.

This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth exploration of the core . Moving beyond a simple recitation of facts, we will delve into the causality behind these properties, providing field-proven insights into how they can be modulated and exploited. We will explore experimental protocols, examine structure-property relationships, and illustrate the profound impact of this chemical class on the development of therapeutic agents.

Part 1: Physicochemical and Structural Properties

The therapeutic efficacy and developability of a drug candidate are intrinsically linked to its physical properties. For benzamide derivatives, understanding these characteristics is paramount for predicting their behavior in both chemical reactions and biological systems.

Physical State and Crystalline Structure

In their solid state, benzamide and its simple derivatives typically appear as white or colorless crystalline solids.[2] The planarity of the phenyl ring and the amide group allows for efficient packing in the crystal lattice, often stabilized by intermolecular hydrogen bonds between the amide N-H protons and the carbonyl oxygen of neighboring molecules.

The precise arrangement of molecules in the solid state is determined through techniques like X-ray crystallography.[3][4] This analysis is critical in drug development as different crystalline forms, or polymorphs, of the same compound can exhibit vastly different solubilities, dissolution rates, and bioavailability. The crystal structures of benzamide derivatives have been studied to understand their interaction with biological targets, such as allosteric modulators of the AMPA receptor.[3]

Melting and Boiling Points

The melting and boiling points of benzamide derivatives are governed by their molecular weight and the strength of their intermolecular forces. The parent benzamide has a relatively high melting point of 127-130°C and a boiling point of 288°C, reflecting the strong hydrogen bonding in its solid and liquid states.[2]

Substituents on either the aromatic ring or the amide nitrogen can significantly alter these properties:

-

Molecular Weight: Increasing the molecular weight generally leads to higher melting and boiling points due to stronger van der Waals forces.

-

Hydrogen Bonding: Substituents that can participate in or sterically hinder hydrogen bonding will have a pronounced effect. For instance, N-alkylation prevents N-H---O hydrogen bonding, which can sometimes lower the melting point compared to the primary or secondary amide counterpart, assuming other factors are equal.

-

Symmetry: Highly symmetrical molecules tend to pack more efficiently into a crystal lattice, resulting in higher melting points.

| Compound | Molecular Formula | Substituent(s) | Melting Point (°C) |

| Benzamide | C₇H₇NO | None | 127 - 130[2] |

| 4-Hydroxy-N-phenylbenzamide | C₁₃H₁₁NO₂ | 4-OH, N-phenyl | 260 - 265[5] |

| N-(4-Bromophenyl)benzamide | C₁₃H₁₀BrNO | N-(4-bromophenyl) | 190 - 192[5] |

| N-(4-Chlorophenyl)-4-hydroxybenzamide | C₁₃H₁₀ClNO₂ | 4-OH, N-(4-chlorophenyl) | 185 - 187[5] |

Solubility Profile

Solubility is a critical determinant of a drug's absorption and distribution. The benzamide structure contains both a hydrophobic (the phenyl ring) and a hydrophilic (the amide group) region, making its solubility highly dependent on the solvent.

-

Aqueous Solubility: Benzamide itself is slightly soluble in water (13.5 g/L at 25°C).[2] The amide group can both donate and accept hydrogen bonds with water, but the large, nonpolar benzene ring limits overall solubility. Solubility in water generally decreases as the size of hydrophobic substituents increases.[6] Conversely, adding polar groups (e.g., -OH, -NH₂) can enhance aqueous solubility.

-

Organic Solubility: Benzamides are generally soluble in organic solvents like ethanol, ether, and benzene.[6][7] The solubility in a range of organic solvents was found to follow the general order: methanol > acetone > ethanol > propanol > butanol > ethyl acetate > acetonitrile > water.[8] This trend highlights the importance of both polarity and hydrogen bonding capacity of the solvent.

The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.

-

Preparation: Add an excess amount of the benzamide derivative to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed, clear vial. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is used for this purpose.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. It is critical not to disturb the solid material. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, typically HPLC-UV or LC-MS.

-

Calculation: Calculate the original concentration in the supernatant by accounting for the dilution factor. This value represents the thermodynamic solubility of the compound under the tested conditions.

Acidity and Basicity (pKa)

The amide functional group is generally considered neutral. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group through resonance, significantly reducing its basicity compared to an amine. Similarly, the N-H protons are only very weakly acidic. The pKa of the conjugate acid of benzamide is around -1 to -2, while the pKa of the N-H proton is approximately 17 in water, though values as high as 23.3 have been reported in DMSO.[2] These values are heavily influenced by substituents on the aromatic ring through inductive and resonance effects.

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and characterization of newly synthesized benzamide derivatives.[3][4]

-

Infrared (IR) Spectroscopy:

-

N-H Stretching: Primary amides (-NH₂) show two distinct bands around 3350 and 3180 cm⁻¹. Secondary amides (-NHR) show a single band in the 3300 cm⁻¹ region.

-

C=O Stretching (Amide I): A strong, characteristic absorption band appears between 1650 and 1690 cm⁻¹. Its position is sensitive to substituents and hydrogen bonding.

-

N-H Bending (Amide II): This band, resulting from a combination of N-H bending and C-N stretching, is found around 1620-1650 cm⁻¹ for primary amides and 1510-1550 cm⁻¹ for secondary amides.

-

-

¹H NMR Spectroscopy:

-

Amide Protons (N-H): These protons typically appear as a broad signal between δ 5.0 and 8.5 ppm. Their chemical shift and broadness are highly dependent on concentration, solvent, and temperature due to hydrogen bonding and exchange. Due to the partial double-bond character of the C-N bond, rotation is restricted, which can sometimes make the two protons of a primary amide diastereotopic and thus appear as two separate signals.

-

Aromatic Protons (Ar-H): These resonate in the typical aromatic region of δ 7.0-8.0 ppm. The substitution pattern on the ring determines the multiplicity and specific chemical shifts.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is deshielded and appears at δ 165-175 ppm.

-

Aromatic Carbons: These appear in the δ 120-140 ppm range, with the carbon attached to the carbonyl group (C-1) appearing further downfield.

-

Part 2: Chemical Reactivity and Synthesis

The chemical behavior of benzamide derivatives is dominated by the interplay between the amide functional group and the aromatic ring.

Synthesis of Benzamide Derivatives

The formation of the amide bond is one of the most fundamental and widely studied reactions in organic chemistry.[3] The most common and reliable method involves the coupling of a benzoic acid derivative with an amine.

This classic two-step method is robust and widely applicable. It involves first activating the carboxylic acid by converting it to a more reactive acyl chloride, which then readily reacts with an amine.

Caption: General workflow for the synthesis of benzamide derivatives via an acyl chloride intermediate.

-

Acyl Chloride Formation: In a fume hood, add benzoic acid (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Carefully add thionyl chloride (SOCl₂, 1.5 eq) dropwise at room temperature. A few drops of DMF can be added as a catalyst. Heat the mixture to reflux (approx. 80°C) for 1-2 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

-

Removal of Excess Reagent: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (distillation or rotary evaporation). The crude benzoyl chloride is typically used directly in the next step.

-

Amidation: Dissolve the crude benzoyl chloride in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). In a separate flask, dissolve benzylamine (1.1 eq) and a non-nucleophilic base like triethylamine (TEA, 1.2 eq) in the same solvent.

-

Reaction: Cool the amine solution to 0°C in an ice bath. Add the benzoyl chloride solution dropwise to the stirred amine solution. A white precipitate (triethylammonium chloride) will form.

-

Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Key Reactions of the Benzamide Moiety

-

Hydrolysis: The amide bond is stable but can be cleaved under harsh acidic or basic conditions.

-

Acidic Hydrolysis: Heating with strong acid (e.g., H₂SO₄, HCl) and water yields the corresponding benzoic acid and an ammonium salt.

-

Basic Hydrolysis: Heating with a strong base (e.g., NaOH) yields a benzoate salt and ammonia (or an amine).

-

-

Reduction: Treatment with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) reduces the carbonyl group completely, converting the benzamide into a benzylamine derivative. This is a key transformation for accessing different classes of amine compounds.

-

Hofmann Rearrangement: This reaction is specific to primary benzamides. Treatment with bromine in a sodium hydroxide solution results in the conversion of the benzamide to an aniline, with the loss of the carbonyl group as CO₂. This provides a synthetic route from benzoic acids to anilines with one less carbon atom.[6]

Part 3: Significance in Drug Discovery and Development

The true power of the benzamide scaffold lies in its tunability. The physical and chemical properties discussed above can be systematically modified by introducing various substituents, allowing medicinal chemists to optimize molecules for specific therapeutic purposes.

The Benzamide Group as a Pharmacophore

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. The benzamide group is an excellent pharmacophore due to its:

-

Hydrogen Bonding: The N-H group is a reliable hydrogen bond donor, while the carbonyl oxygen is an excellent hydrogen bond acceptor. These interactions are fundamental to the binding of drugs to protein targets.

-

Rigid Scaffold: The phenyl ring provides a rigid anchor to orient the amide group and other substituents in a defined three-dimensional space for optimal receptor fit.

-

Modulation of Properties: Substituents on the ring can fine-tune electronic properties, lipophilicity (logP), and steric bulk, which directly impacts a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Caption: Iterative cycle of lead optimization for a benzamide-based drug discovery program.

Notable Drugs Featuring the Benzamide Scaffold

The prevalence of the benzamide core in approved pharmaceuticals underscores its importance.

| Drug Name | Therapeutic Use | Role of Benzamide Moiety |

| Metoclopramide | Antiemetic, Gastroprokinetic agent | The substituted benzamide core is essential for its dopamine D₂ receptor antagonist activity. |

| Sulpiride | Antipsychotic | A classic example of a benzamide-class antipsychotic that acts as a selective dopamine D₂/D₃ receptor antagonist. |

| Remoxipride | Atypical Antipsychotic | Another selective D₂ receptor antagonist where the benzamide group is key for target binding. |

| Entinostat | Anticancer (HDAC Inhibitor) | The benzamide group acts as a zinc-binding group, chelating the zinc ion in the active site of histone deacetylase (HDAC) enzymes. |

Conclusion

The are a direct consequence of the unique electronic and structural features of the amide group and the aromatic ring. A thorough understanding of these properties—from solubility and melting point to synthetic accessibility and reactivity—is indispensable for any scientist working with these compounds. In drug development, the benzamide scaffold is not just a structural component but a highly adaptable platform. Its capacity for specific molecular interactions and the ease with which its physicochemical properties can be fine-tuned through derivatization have cemented its status as a cornerstone of medicinal chemistry, leading to the development of numerous life-changing therapies. The continued exploration of this versatile scaffold promises to yield further innovations across the scientific disciplines.

References

-

Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules. [Link]

-

PubChem. Benzamide | C7H7NO | CID 2331. National Center for Biotechnology Information. [Link]

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Biointerface Research in Applied Chemistry. [Link]

-

Wikipedia. Benzamide. Wikimedia Foundation. [Link]

-

Amines. National Council of Educational Research and Training (NCERT). [Link]

-

Synthesis of benzamide derivatives. Reagents and conditions. ResearchGate. [Link]

-

Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. ResearchGate. [Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. ResearchGate. [Link]

-

Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzamide - Wikipedia [en.wikipedia.org]

- 3. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nanobioletters.com [nanobioletters.com]

- 6. ncert.nic.in [ncert.nic.in]

- 7. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Expanding Therapeutic Landscape of Novel Benzamide Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The Benzamide Scaffold - A Privileged Structure in Medicinal Chemistry

The benzamide moiety, a seemingly simple chemical scaffold, has proven to be a remarkably versatile and privileged structure in the landscape of modern drug discovery. Its unique combination of a benzene ring linked to an amide group provides a foundational framework for designing molecules with a wide array of biological activities. From managing the complex neurochemical imbalances in psychiatric disorders to combating the relentless proliferation of cancer cells and thwarting the growth of pathogenic microbes, novel benzamide derivatives are continually emerging as promising therapeutic candidates.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the diverse biological activities of these compounds, delving into their mechanisms of action, key experimental evaluation techniques, and future perspectives. Our exploration is grounded in the principles of scientific integrity, drawing upon established protocols and authoritative research to present a self-validating system for understanding and advancing the therapeutic potential of novel benzamides.

Anticancer Activity: Targeting the Machinery of Malignancy

The fight against cancer has unearthed a multitude of therapeutic strategies, and novel benzamide compounds have carved out a significant niche in this arena, primarily through their action as inhibitors of key enzymes involved in cancer progression.

Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

A prominent mechanism by which benzamides exert their anticancer effects is through the inhibition of histone deacetylases (HDACs).[3] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[4] In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.

Benzamide-based HDAC inhibitors typically feature a structure that allows them to chelate the zinc ion in the active site of the HDAC enzyme, thereby blocking its activity.[3][4] This inhibition leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes. This, in turn, can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][5] Notably, the structural features of benzamide derivatives, such as the nature and position of substituents on the benzamide ring, can significantly influence their potency and isoform selectivity.[3][6] For instance, some studies have shown that molecules with an NH2 group at a specific position and a shorter overall molecular length exhibit potent HDAC inhibitory activity.[3][5]

Signaling Pathway of Benzamide-based HDAC Inhibition

Caption: Benzamide HDAC inhibitors block the deacetylation of histones, leading to the expression of tumor suppressor genes.

Other Anticancer Mechanisms

Beyond HDAC inhibition, novel benzamides have been shown to target other critical pathways in cancer. For example, some derivatives have been designed as potent smoothened (SMO) antagonists, inhibiting the Hedgehog signaling pathway which is aberrantly activated in several cancers.[7] Others have been developed as Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, which are particularly effective in cancers with deficiencies in DNA repair mechanisms.[8] Furthermore, certain benzamide compounds can reverse multidrug resistance in cancer cells by inhibiting the efflux function of transporters like ABCG2.[9] Some have also shown inhibitory effects on tyrosine kinases, such as EGFR and HER-2.[10]

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

A fundamental step in evaluating the anticancer potential of novel benzamide compounds is to determine their cytotoxicity against cancer cell lines.[11][12][13] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[14]

Principle: The MTT assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media and conditions until they reach logarithmic growth phase.

-

Cell Seeding: Trypsinize the cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the novel benzamide compounds in the cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Data Presentation: In Vitro Cytotoxicity of Novel Benzamide Compounds

| Compound | Cell Line | IC50 (µM) |

| Benzamide A | MCF-7 | 15.2 |

| HCT116 | 22.5 | |

| Benzamide B | MCF-7 | 5.8 |

| HCT116 | 9.1 | |

| Positive Control | MCF-7 | 2.1 |

| (e.g., Doxorubicin) | HCT116 | 3.5 |

Antipsychotic and Antiemetic Activities: Modulating Dopaminergic Pathways

Substituted benzamides represent a distinct class of antipsychotic and antiemetic drugs, with their primary mechanism of action revolving around the modulation of dopamine receptors.[15][16]

Mechanism of Action: Dopamine Receptor Antagonism

Benzamide antipsychotics, such as amisulpride and sulpiride, are atypical neuroleptics that exhibit a high affinity for dopamine D2 and D3 receptors.[15][16][17][18] Their antipsychotic effects are primarily attributed to the blockade of postsynaptic D2 receptors in the mesolimbic and mesocortical pathways of the brain.[18] This antagonism helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.

A unique characteristic of some benzamides, like amisulpride, is their dose-dependent dual action.[18] At higher doses (400-1200 mg), they act as potent postsynaptic D2/D3 receptor antagonists, leading to antipsychotic effects.[18] In contrast, at lower doses (50 mg), they preferentially block presynaptic D2/D3 autoreceptors.[18] This blockade enhances dopamine release and transmission, which is thought to contribute to their efficacy in treating the negative symptoms of schizophrenia and depression.[15][18]

The antiemetic properties of benzamides, such as metoclopramide, also stem from their dopamine D2 receptor antagonism, but in this case, the action is primarily in the chemoreceptor trigger zone (CTZ) of the brainstem.[19][20][21] By blocking dopamine receptors in the CTZ, these drugs suppress the signaling cascade that leads to nausea and vomiting.[21] Some benzamides also exhibit peripheral prokinetic effects by enhancing gastrointestinal motility.[21][22]

Dual-Action Mechanism of Amisulpride

Caption: Dose-dependent dual action of the benzamide antipsychotic, amisulpride.

Antimicrobial Activity: A Renewed Front in the Fight Against Infections

The rise of antimicrobial resistance has necessitated the search for novel therapeutic agents. Benzamide derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[1]

Mechanism of Action

The precise mechanisms of action for many antimicrobial benzamides are still under investigation and can vary depending on the specific structural modifications. However, some proposed mechanisms include:

-

Inhibition of Essential Enzymes: Certain benzamide derivatives have been shown to inhibit bacterial enzymes crucial for survival, such as DNA gyrase.[23]

-

Disruption of Cell Wall Integrity: Some compounds may interfere with the synthesis or integrity of the bacterial cell wall.[1]

-

Inhibition of Fungal Enzymes: In fungi, some benzamides act as succinate dehydrogenase inhibitors, disrupting the fungal respiratory chain.[24]

The antimicrobial efficacy of benzamides is often influenced by the nature of the substituents on the aromatic ring and the amide nitrogen. For instance, studies have shown that specific substitutions can enhance activity against both Gram-positive and Gram-negative bacteria.[1][25]

Experimental Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

Determining the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing.[26][27][28] The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[29]

Principle: A standardized suspension of the test microorganism is inoculated into a series of wells in a microtiter plate containing serial dilutions of the benzamide compound. The MIC is determined as the lowest concentration of the compound that prevents visible growth after incubation.

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a density of approximately 5 x 10^5 CFU/mL.[30]

-

Compound Dilution: Prepare serial twofold dilutions of the novel benzamide compound in the broth in a 96-well microtiter plate.

-

Inoculation: Inoculate each well (except for the sterility control) with the standardized microbial suspension.

-

Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A known antibiotic can be used as a reference standard.

-

Incubation: Incubate the plate at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 16-20 hours for most bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

-

MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the clear wells onto an agar plate. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria.

Data Presentation: Antimicrobial Activity of Novel Benzamide Compounds

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| Benzamide C | 8 | 32 |

| Benzamide D | <4 | 16 |

| Reference Antibiotic | 2 | 4 |

| (e.g., Ciprofloxacin) |

Conclusion and Future Directions

The benzamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a remarkable diversity of biological activities. From the intricate modulation of epigenetic pathways in cancer to the precise targeting of neurotransmitter receptors in the central nervous system and the disruption of essential microbial processes, the potential of these compounds is vast.

Future research in this field will likely focus on:

-

Structure-Activity Relationship (SAR) Studies: Deeper exploration of how subtle structural modifications can enhance potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Elucidation: Utilizing advanced techniques to unravel the precise molecular targets and pathways through which novel benzamides exert their effects.

-

Development of Combination Therapies: Investigating the synergistic effects of benzamide derivatives with existing therapeutic agents to overcome resistance and enhance efficacy.

-

Personalized Medicine Approaches: Identifying biomarkers that can predict patient response to specific benzamide-based therapies.

As our understanding of the molecular basis of disease deepens, the rational design and synthesis of novel benzamide compounds will undoubtedly play an increasingly important role in the development of next-generation therapeutics. This guide serves as a foundational resource for researchers and drug development professionals to navigate and contribute to this exciting and impactful field.

References

-

Al-Hourani, B. J., Al-Bawab, A. A., & Al-Ameer, H. J. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Chemical Science International Journal, 33(1), 1-10. [Link]

-

Amisulpride. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]

-

Antiemetic Medications. (2022). In StatPearls. StatPearls Publishing. [Link]

-

Baqi, Y., & Müller, C. E. (2019). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Future Medicinal Chemistry, 11(13), 1595–1613. [Link]

-

Basu, S., & Lie, A. L. Y. (2021). Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(20), 5649–5657. [Link]

- Batra, S., & Fard, A. T. (2022). Antiemetic drugs. Anaesthesia & Intensive Care Medicine, 23(11), 693-697.

-